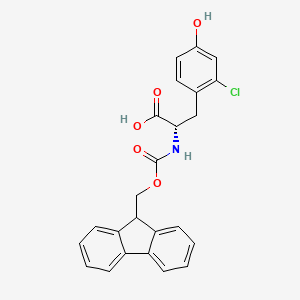

N-Fmoc-2-chloro-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVALNDOZYTSJL-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-2-chloro-L-tyrosine chemical properties

This technical guide details the chemical properties, synthetic utility, and application protocols for N-Fmoc-2-chloro-L-tyrosine , a specialized amino acid building block used in advanced peptide drug discovery.

CAS: 2349740-74-3 | Formula: C₂₄H₂₀ClNO₅ | MW: 437.87 g/mol

Executive Summary & Chemical Identity

N-Fmoc-2-chloro-L-tyrosine is a halogenated phenylalanine derivative used primarily to introduce steric constraints and modulate the metabolic stability of peptide therapeutics. Unlike its naturally occurring isomer 3-chlorotyrosine (a biomarker of myeloperoxidase activity), the 2-chloro isomer is a synthetic construct designed to influence the

Critical Isomer Distinction

Researchers must distinguish between the two common chlorinated tyrosine isomers to ensure experimental validity:

| Feature | 2-Chloro-L-Tyrosine (Target) | 3-Chloro-L-Tyrosine (Biomarker) |

| Cl Position | Ortho to alkyl chain (Ring pos. 2) | Ortho to hydroxyl (Ring pos. 3) |

| Relationship to OH | Meta | Ortho |

| Electronic Effect | Inductive withdrawing ( | Inductive + Resonance ( |

| pKa (Phenol) | ~9.0 - 9.2 (Estimated) | ~8.5 (More acidic) |

| Primary Use | Peptidomimetics, Steric control | Oxidative stress biomarker |

Physicochemical Profile

| Property | Specification |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Melting Point | 145–150 °C (Decomposes) |

| Chirality | L-isomer (S-configuration at |

| Protecting Group | Fmoc (Base-labile) on |

| Side Chain | Unprotected Phenol (typically) or tBu-protected (vendor dependent) |

| Acidity (pKa) | Phenolic proton is more acidic than native Tyr (pKa ~10.[1]0) due to Cl electron withdrawal. |

Synthetic Utility & Mechanism[2]

Electronic Modulation

The chlorine atom at the 2-position exerts a negative inductive effect (-I) on the aromatic ring. Although it is meta to the phenolic hydroxyl, it still reduces the pKa of the phenol relative to native tyrosine.

-

Impact: The phenolate anion is stabilized, making the residue slightly more acidic. This can enhance hydrogen bonding interactions in the receptor binding pocket.

-

Oxidative Stability: The electron-withdrawing nature of the chlorine deactivates the ring towards electrophilic aromatic substitution, potentially increasing metabolic stability against oxidative enzymes (e.g., P450s) that target electron-rich aromatics.

Conformational Restriction (Atropisomerism)

The 2-chloro substituent introduces significant steric bulk (

-

Mechanism: The chlorine atom creates a steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue or the amide proton).

-

Result: This restricts rotation around the

bond (

Solid Phase Peptide Synthesis (SPPS) Protocol

Challenge: Commercial N-Fmoc-2-chloro-L-tyrosine is often supplied with the phenolic side chain unprotected . Risk: The free phenol can undergo O-acylation during the coupling of subsequent amino acids, leading to branched peptides or depsipeptides.

Optimized Coupling Workflow

Step 1: Resin Preparation [2]

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Wang resin for acid acids; Rink Amide for amides.

-

Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.

Step 2: Coupling N-Fmoc-2-Cl-Tyr-OH

-

Reagents: Use DIC/Oxyma Pure or HBTU/DIPEA .

-

Stoichiometry: 3.0 eq Amino Acid : 2.9 eq Activator : 6.0 eq Base.

-

Time: 60 minutes at Room Temperature.

-

Note: Since the incoming amino acid (2-Cl-Tyr) has a free phenol, it does not self-acylate significantly. The risk arises in subsequent steps.

Step 3: Capping (Critical)

-

Perform acetylation (Acetic anhydride/DIPEA) after loading to block unreacted resin sites.

Step 4: Chain Elongation (The "Soft Coupling" Strategy)

When coupling the next amino acid onto the N-terminus of the 2-Cl-Tyr residue:

-

Avoid Hyper-Active Reagents: Avoid HATU if possible; use DIC/HOBt or HBTU .

-

Minimize Base: High DIPEA concentrations promote O-acylation of the unprotected 2-Cl-Tyr phenol. Keep base ratio strict (2.0 eq relative to coupling reagent).

-

Correction Mechanism: If O-acylation occurs (forming a phenyl ester), the subsequent piperidine deprotection step (20% piperidine in DMF) will often cleave the phenyl ester via aminolysis/hydrolysis, regenerating the free phenol. However, this consumes the Fmoc-piperidine adduct and is non-ideal.

Step 5: Cleavage

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Stability: The aryl chloride is stable to TFA.[3] No special scavengers are needed for the halogen, but TIS prevents oxidation of the phenol.

Visualization: Structural & SPPS Logic

Diagram 1: Structural & Electronic Comparison

This diagram contrasts the 2-Chloro and 3-Chloro isomers, highlighting the steric clash zone responsible for conformational restriction.

Caption: Structural comparison highlighting the steric utility of the 2-chloro isomer vs. the electronic dominance of the 3-chloro biomarker.

Diagram 2: SPPS Workflow for Unprotected Phenols

This flow details the specific handling required when the side chain is unprotected.

Caption: SPPS decision tree for managing the risk of O-acylation when using unprotected 2-chloro-L-tyrosine.

Applications in Drug Development[3][5]

-

Peptidomimetics: The 2-chloro substituent is used to "lock" the side chain conformation, reducing the entropy of the unbound state. This is particularly useful in designing inhibitors for protein-protein interactions (PPIs) where the tyrosine fits into a hydrophobic pocket.

-

Metabolic Stability: Halogenation of the aromatic ring blocks metabolic hotspots. Replacing a native tyrosine with 2-chloro-tyrosine can significantly increase the half-life of a peptide in plasma by preventing oxidative metabolism at the ortho-position.

-

T-Cell Receptor (TCR) Engineering: Modified tyrosines are increasingly used to alter the immunogenicity and binding affinity of peptide antigens presented by MHC molecules.

References

-

Chemical Identity & Nomenclature

-

N-Fmoc-2-chloro-L-tyrosine Product Data. AChemBlock. (2025). Retrieved from

-

-

SPPS Methodologies

-

Fmoc Solid Phase Peptide Synthesis Protocols. University of California, Irvine (Nowick Lab). (2020). Retrieved from

-

-

Tyrosine Modification & Properties

-

Kinetics of 3-Chlorotyrosine Formation and Loss.[4] Amazon AWS (Research Data). Retrieved from

-

-

Structural Isomerism in Biology

-

Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. NIH PubMed Central. (2018). Retrieved from

-

-

Peptide Chemistry & Side Reactions

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

N-Fmoc-2-chloro-L-tyrosine CAS number 2349740-74-3

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3) is a specialized, non-canonical amino acid building block used primarily in the synthesis of conformationally constrained peptides and peptidomimetics. Unlike the biologically common metabolite 3-chlorotyrosine (formed by myeloperoxidase chlorination ortho to the hydroxyl group), this synthetic isomer features a chlorine atom at the 2-position of the phenyl ring (ortho to the alanine side chain).

This specific substitution pattern offers two distinct advantages in drug discovery:

-

Conformational Restriction: The steric bulk of the chlorine atom at the 2-position creates significant

strain with the peptide backbone, restricting rotation around the -

Late-Stage Diversification: The aryl chloride moiety serves as a stable handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of focused libraries on solid phase without altering the peptide backbone.

Chemical Profile & Identity

It is critical to distinguish this compound from its regioisomers. The "2-chloro" designation refers to the position on the aromatic ring relative to the alkyl attachment point (the alanine tail), not the hydroxyl group.

| Property | Specification |

| Chemical Name | N-Fmoc-2-chloro-L-tyrosine |

| IUPAC Name | (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(2-chloro-4-hydroxyphenyl)propanoic acid |

| CAS Number | 2349740-74-3 |

| Molecular Formula | |

| Molecular Weight | 437.88 g/mol |

| Appearance | White to off-white powder |

| Purity | |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Chirality | L-isomer (S-configuration at |

| Side Chain pKa | ~9.0 - 9.5 (Predicted; lower than Tyr due to inductive effect of Cl) |

Structural & Functional Mechanistics

Conformational Biasing

The introduction of a chlorine atom at the ortho position to the benzylic carbon (

-

Standard Tyrosine: The side chain rotates relatively freely, sampling gauche(+), trans, and gauche(-) rotamers.

-

2-Chloro-Tyrosine: The rotation is biased, often favoring the trans or gauche(-) conformation depending on the specific peptide sequence. This pre-organization can significantly increase binding affinity for targets like GPCRs or protein-protein interfaces where the "induced fit" energy cost is otherwise high.

Electronic Tuning

While the chlorine is meta to the phenolic hydroxyl, it exerts an electron-withdrawing inductive effect (-I). This lowers the pKa of the phenol group relative to native Tyrosine (pKa ~10.0), likely into the 9.0–9.5 range. This increased acidity can strengthen hydrogen bonding interactions with basic residues (Arg, Lys) in a receptor pocket.

Application in Solid Phase Peptide Synthesis (SPPS)

Coupling Protocol

Due to the steric bulk near the

-

Activation: Stronger coupling reagents such as HATU or HCTU are recommended over DIC/HOBt.

-

Conditions: Double coupling (2 x 45 min) is standard practice to ensure high conversion.

-

Side Chain Protection: The phenolic hydroxyl is typically unprotected in this specific CAS entry (Fmoc-2-Cl-Tyr-OH). However, for sequences sensitive to O-acylation, the use of a trityl (Trt) or tert-butyl (tBu) protected variant would be preferred if available. If using the free phenol, avoid high concentrations of DMAP during subsequent couplings to prevent ester formation on the Tyr-OH.

Workflow Visualization

The following diagram illustrates the integration of Fmoc-2-Cl-Tyr-OH into a standard SPPS cycle, highlighting critical decision points.

Figure 1: SPPS workflow for the incorporation of sterically hindered N-Fmoc-2-chloro-L-tyrosine.

Advanced Application: On-Resin Suzuki-Miyaura Coupling

The 2-chloro substituent serves as an electrophile for Palladium-catalyzed cross-coupling. While aryl chlorides are generally less reactive than bromides or iodides, the use of electron-rich phosphine ligands allows for successful coupling on solid phase.

Protocol: Suzuki Cross-Coupling

Objective: To functionalize the tyrosine ring with an aryl group (Ar-B(OH)2) while the peptide is still attached to the resin.

Reagents:

-

Catalyst:

(5 mol%) or -

Ligand: SPhos or XPhos (10 mol%) - Crucial for activating aryl chlorides.

-

Base:

(2M aqueous solution) or -

Solvent: DMF / Water (9:1 v/v) or Dioxane / Water

-

Temperature: 60°C - 80°C (Microwave heating is highly effective)

Step-by-Step Methodology:

-

Preparation: Swell the peptidyl-resin (containing 2-Cl-Tyr) in DMF for 30 min.

-

Catalyst Mix: In a separate vial, dissolve the Boronic Acid (5 eq),

(0.1 eq), and SPhos (0.2 eq) in degassed DMF. Stir under Argon for 5 min to form the active catalytic species. -

Reaction: Add the catalyst mixture to the resin. Add the aqueous base (5 eq).

-

Incubation: Heat to 80°C for 4–12 hours (or 30 min at 100°C in microwave).

-

Washing: Filter and wash extensively: DMF (x5), Water (x3), MeOH (x3), DCM (x3).

-

Cleavage: Proceed with standard TFA cleavage.

Reaction Pathway Diagram

Figure 2: Mechanism of Palladium-catalyzed Suzuki-Miyaura coupling on the 2-chloro-tyrosine scaffold.

Safety & Handling

-

Hazard Identification: As a halogenated aromatic compound, it may cause skin and eye irritation. Treat as a potential sensitizer.

-

Storage: Store at +2°C to +8°C in a desiccator. Protect from moisture to prevent hydrolysis of the Fmoc group.

-

Stability: Stable under standard SPPS conditions. The aryl chloride is chemically inert to TFA cleavage cocktails (TFA/TIS/Water), ensuring the halogen remains intact if no cross-coupling is performed.

References

-

Sigma-Aldrich. N-FMOC-2-CHLORO-L-TYROSINE Product Page. (Accessed 2026).[2]

-

PubChem. 3-Chloro-L-tyrosine (Isomer Comparison). National Library of Medicine.

-

Afzali, R. et al. (2007). Effectiveness of the Suzuki-Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of Combinatorial Chemistry. (Demonstrates Suzuki coupling on halogenated tyrosines).

-

Hruby, V. J. et al. (1990). Conformational constraints of tyrosine in protein tyrosine kinase substrates.[3] (Discusses

restriction in ortho-substituted tyrosines). -

BenchChem. Suzuki-Miyaura Cross-Coupling Protocols for Aryl Chlorides.

Sources

Molecular weight of N-Fmoc-2-chloro-L-tyrosine

Molecular Weight, Physicochemical Properties, and Application in Precision Peptide Synthesis

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (Fmoc-2-Cl-Tyr-OH) is a specialized, non-proteinogenic amino acid derivative used primarily in the development of peptidomimetics and therapeutic peptides. Distinct from the biologically common 3-chlorotyrosine (a biomarker of oxidative stress), the 2-chloro isomer features a chlorine atom at the ortho position relative to the amino acid side chain. This unique substitution pattern introduces specific steric constraints near the peptide backbone, influencing the

This guide details the molecular characteristics, synthesis protocols, and solid-phase peptide synthesis (SPPS) utility of this compound, designed for researchers requiring high-fidelity incorporation of halogenated residues.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5]

Molecular Weight and Formula

The precise molecular weight is critical for mass spectrometry validation (LC-MS) and stoichiometric calculations during synthesis.

| Property | Value | Notes |

| Chemical Name | N-Fmoc-2-chloro-L-tyrosine | Also: Fmoc-2-Cl-Tyr-OH |

| CAS Number | 2349740-74-3 | Specific to the 2-chloro isomer |

| Molecular Formula | ||

| Average Molecular Weight | 437.88 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 437.1030 Da | Used for Mass Spec (M+H)+ identification |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, NMP | Insoluble in water |

Structural Analysis

The 2-chloro substitution is located on the aromatic ring at the position ortho to the methylene bridge (

Figure 1: Structural connectivity of N-Fmoc-2-chloro-L-tyrosine highlighting the critical 2-chloro substitution.[1][2]

Part 2: Synthesis & Quality Control

Synthesis Workflow

The synthesis typically proceeds via the Fmoc-protection of the free amino acid 2-chloro-L-tyrosine. Unlike 3-chlorotyrosine, which can be generated via MPO-mediated oxidation, the 2-chloro isomer is usually synthesized chemically to ensure regioselectivity.

-

Precursor Selection: Start with 2-chloro-L-tyrosine (often obtained via chiral resolution or asymmetric synthesis).

-

Fmoc Protection: React with Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) in aqueous dioxane/Na2CO3.

-

Reaction Control: pH must be maintained between 8.5–9.0 to prevent dipeptide formation or premature Fmoc cleavage.

-

-

Purification: Acidification precipitates the product, followed by recrystallization (typically from EtOAc/Hexane) to remove Fmoc-beta-alanine or free Fmoc-OH byproducts.

Purity Validation Protocol

To ensure the integrity of the reagent before SPPS:

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% TFA).

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

-

Acceptance Criteria: >98% purity; single peak.[3]

-

-

Chiral Analysis: Essential to verify no racemization occurred during Fmoc protection (L-isomer purity >99% ee).

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Considerations

The 2-chloro substituent introduces steric hindrance and electron-withdrawing effects that can reduce the nucleophilicity of the amine (after deprotection) and the reactivity of the carboxyl group during activation.

-

Activation Method: Stronger activators are recommended. Use HATU/HOAt or DIC/Oxyma Pure rather than standard HBTU/HOBt to drive the coupling to completion.

-

Coupling Time: Extend coupling times (e.g., 2 x 45 min double coupling) compared to standard Tyrosine.

-

Racemization Risk: The electron-withdrawing Cl reduces the pKa of the alpha-proton slightly, increasing susceptibility to base-catalyzed racemization during activation. Use collidine or TMP as bases if possible, or minimize pre-activation time.

Experimental Workflow: SPPS Cycle

The following diagram illustrates the integration of Fmoc-2-Cl-Tyr-OH into a standard SPPS cycle.

Figure 2: Optimized SPPS cycle for incorporating sterically hindered halogenated tyrosines.

Functional Utility in Drug Design

-

Metabolic Stability: The chlorine atom protects the aromatic ring from oxidative metabolism (e.g., by P450 enzymes) and increases resistance to chymotrypsin-like cleavage.

-

Receptor Selectivity: The 2-Cl group forces the side chain into specific rotamers, potentially locking the peptide into a bioactive conformation that fits a specific receptor pocket while excluding off-target interactions.

-

Acidity Modulation: The electron-withdrawing Cl lowers the pKa of the phenolic hydroxyl (approx pKa ~9.5 vs 10.1 for Tyr), altering hydrogen bonding strength.

References

-

Aralez Bio. (n.d.). Fmoc-2-chloro-L-tyrosine Product Data. Retrieved from [Link]

-

PubChem. (2024).[4] 3-Chloro-L-tyrosine Compound Summary (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of N-Fmoc-2-chloro-L-tyrosine in DMF

This guide provides an in-depth technical analysis of the solubility, handling, and application of N-Fmoc-2-chloro-L-tyrosine in N,N-Dimethylformamide (DMF).[1][2] It is designed for researchers utilizing this non-standard amino acid in Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry applications.[3]

Executive Summary

N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) exhibits high solubility in DMF, making it fully compatible with standard SPPS workflows.[1][2] The recommended working concentration is 0.2 M , though concentrations up to 0.5 M are achievable with sonication.[2][3]

-

Primary Challenge: Distinguishing this core-chlorinated amino acid from the common side-chain protected analog, Fmoc-Tyr(2-ClTrt)-OH.[1][2]

-

Critical Insight: The chlorine substitution on the aromatic ring lowers the pKa of the phenolic hydroxyl group (~8.5 vs. ~10.0 for native Tyrosine), increasing its acidity.[3] This requires specific attention during coupling to prevent premature side-chain acylation.[1][2][3]

Chemical Profile & Critical Distinctions

Before dissolution, it is imperative to verify the compound identity.[3] The nomenclature for chlorinated tyrosine derivatives can be ambiguous in catalog databases.

Compound Identity

| Feature | Target Compound | Common Confusion (Do Not Use) |

| Name | N-Fmoc-2-chloro-L-tyrosine | Fmoc-O-(2-chlorotrityl)-L-tyrosine |

| Abbreviation | Fmoc-Tyr(2-Cl)-OH | Fmoc-Tyr(2-ClTrt)-OH |

| CAS Number | 2349740-74-3 | 350241-80-4 |

| Modification | Chlorine atom attached directly to the Tyrosine phenyl ring .[1][2][4][5][6] | Chlorine is part of the Trityl protecting group on the oxygen.[2][3] |

| Function | Introduces a permanent halogen modification (bio-isostere).[1][2][3] | Standard protected Tyrosine for synthesis; Cl is removed with the Trityl group.[3] |

Physicochemical Properties

-

Lipophilicity (LogP): ~4.58 (Predicted).[1][2][3] The chlorine atom increases lipophilicity compared to native Fmoc-Tyr-OH, enhancing solubility in organic solvents like DMF.[1][2]

-

Acidity (pKa): The electron-withdrawing chlorine atom (inductive effect) stabilizes the phenoxide anion, lowering the pKa of the side-chain -OH.[1][2][3][7]

Solubility Mechanics in DMF

DMF is the ideal solvent for this compound due to its high dielectric constant and dipolar aprotic nature, which effectively disrupts the intermolecular hydrogen bonding characteristic of the Fmoc carbamate group.[3]

Solvation Mechanism

The dissolution process involves the interaction of DMF's amide carbonyl oxygen with the acidic protons of the Fmoc-amino acid (the carbamate NH and the carboxylic acid OH).[3] The hydrophobic fluorenyl ring and the chlorinated phenyl ring are solvated by the methyl groups of DMF.[3]

Figure 1: Solvation mechanism of Fmoc-2-chloro-L-tyrosine in DMF.[1][2] The solvent disrupts intermolecular aggregation allowing high solubility.[2][3]

Quantitative Guidelines

| Solvent | Solubility Limit (Est.) | Recommended Working Conc. | Notes |

| DMF | > 0.5 M | 0.2 M | Standard for SPPS.[1][2] |

| NMP | > 0.5 M | 0.2 M | Excellent alternative; reduces aggregation.[1][2] |

| DCM | Low / Moderate | N/A | Not recommended for stock solutions; poor solubility of Fmoc group.[2][3] |

| DMSO | > 1.0 M | N/A | Avoid for SPPS coupling (oxidizing potential).[1][2][3] |

Experimental Protocol: Dissolution & Handling

This protocol ensures complete dissolution while preserving the integrity of the Fmoc group and the sensitive phenolic side chain.[3]

Preparation of 0.2 M Stock Solution (Example: 1 mmol scale)

-

Calculate Mass:

-

Weighing:

-

Weigh 438 mg of the powder into a clean, dry 15 mL polypropylene tube or glass scintillation vial.

-

-

Solvent Addition:

-

Mixing:

-

Vortex for 30 seconds. The solution should turn clear and colorless to pale yellow.[3]

-

-

Troubleshooting (If particles persist):

Workflow Decision Tree

Figure 2: Step-by-step decision tree for dissolving Fmoc-2-chloro-L-tyrosine.

Application in SPPS (Coupling Strategy)

Because the phenolic hydroxyl group is unprotected and more acidic due to the chlorine substituent, standard coupling protocols must be slightly modified to prevent O-acylation (ester formation on the side chain).[2][3]

Recommended Coupling Reagents

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2][3]

-

Reason: This neutral/mildly acidic activation suppresses the ionization of the phenol, minimizing side reactions.[3]

-

-

Alternative: HATU / DIPEA.

Stability on Resin

Once coupled, the 2-chloro-tyrosine residue is stable to standard Fmoc deprotection conditions (20% Piperidine/DMF) and TFA cleavage.[1][2][3] The chlorine atom is stable and will not be removed by TFA.[3]

References

-

Aralez Bio. (n.d.).[2][3] Fmoc-2-chloro-L-tyrosine Product Data. Retrieved from [Link]

-

PubChem. (2025).[1][2][3] 3-chloro-L-tyrosine Compound Summary (CID 110992).[1][2] Retrieved from [Link]

Sources

- 1. Fmoc-Tyr(2-ClTrt)-OH Novabiochem 350241-80-4 [sigmaaldrich.com]

- 2. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. N-Fmoc-2-chloro-L-tyrosine 95% | CAS: 2349740-74-3 | AChemBlock [achemblock.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 7. chem.ualberta.ca [chem.ualberta.ca]

Comprehensive Characterization Profile: N-Fmoc-2-chloro-L-tyrosine

This guide outlines the technical characterization, spectroscopic identity, and experimental handling of N-Fmoc-2-chloro-L-tyrosine , a specialized non-canonical amino acid used in peptide stapling, enzymatic probes, and structure-activity relationship (SAR) studies.

Molecular Identity & Isomer Precision

Critical Note on Nomenclature: In peptide chemistry, "Chlorotyrosine" often defaults to the naturally occurring 3-chlorotyrosine (Cl ortho to the phenolic OH). However, N-Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3) typically refers to the isomer where the chlorine atom is located at the 2-position of the phenyl ring (ortho to the alanine side chain). This structural distinction is vital for steric control and must be verified via NMR.

| Property | Data |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-chloro-4-hydroxyphenyl)propanoic acid |

| Common Name | Fmoc-2-Cl-Tyr-OH |

| CAS Number | 2349740-74-3 (Specific to 2-Cl isomer) |

| Molecular Formula | C₂₄H₂₀ClNO₅ |

| Molecular Weight | 437.88 g/mol |

| Chirality | L-isomer (S-configuration) |

| Appearance | Off-white to pale beige powder |

Spectroscopic Analysis Strategy

The following data establishes the structural integrity of the molecule. The splitting patterns described below are specific to the 2-chloro isomer (Cl at C2, OH at C4), distinguishing it from the 3-chloro isomer.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ (Standard for Fmoc-amino acids to prevent aggregation). Frequency: 400 MHz or higher recommended.

Table 1:

H NMR Assignment (Diagnostic)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.70 | Broad s | 1H | –COOH | Carboxylic acid proton (variable). |

| 9.80 | s | 1H | Ar–OH | Phenolic proton; sharp singlet indicates no exchange. |

| 7.89 | d (J=7.5 Hz) | 2H | Fmoc Ar–H | Fluorenyl C4, C5 protons (pseudo-ortho). |

| 7.70 | d (J=7.5 Hz) | 2H | Fmoc Ar–H | Fluorenyl C1, C8 protons. |

| 7.60 | d (J=8.5 Hz) | 1H | NH | Carbamate amide proton (doublet due to coupling with |

| 7.41 | t (J=7.5 Hz) | 2H | Fmoc Ar–H | Fluorenyl C3, C6 protons. |

| 7.32 | t (J=7.4 Hz) | 2H | Fmoc Ar–H | Fluorenyl C2, C7 protons. |

| 7.15 | d (J=8.4 Hz) | 1H | Tyr Ar–H (H6 ) | Diagnostic: Ortho to side chain, meta to OH. Coupled to H5. |

| 6.85 | d (J=2.1 Hz) | 1H | Tyr Ar–H (H3 ) | Diagnostic: Isolated singlet (or fine doublet). Located between Cl and OH.[1][2] |

| 6.70 | dd (J=8.4, 2.1 Hz) | 1H | Tyr Ar–H (H5 ) | Diagnostic: Ortho to OH. Shielded by OH group. |

| 4.20 – 4.35 | m | 3H | Fmoc CH₂ + | Overlapping multiplets of the protective group and chiral center. |

| 4.18 | t | 1H | Fmoc CH | Bridgehead proton of the fluorenyl group. |

| 3.05 | dd | 1H | Diastereotopic methylene proton (deshielded by aromatic ring). | |

| 2.85 | dd | 1H | Diastereotopic methylene proton. |

Expert Insight: The key differentiator for the 2-chloro isomer is the chemical shift and NOE environment of H6 (7.15 ppm). In the 3-chloro isomer, the positions ortho to the side chain are equivalent (or nearly so), whereas in the 2-chloro isomer, the Cl atom at C2 breaks the symmetry near the beta-carbon, often causing a larger diastereotopic split in the

-CH₂ protons.

B. Carbon-13 NMR ( C NMR)

Key Signals:

-

Carbonyls: ~173.0 ppm (COOH), ~156.0 ppm (Carbamate C=O).

-

Aromatic C-OH: ~154.0 ppm (Deshielded by Oxygen).

-

Aromatic C-Cl: ~134.5 ppm (Distinct from unsubstituted carbons).

-

Fmoc Aliphatic: ~66.0 ppm (CH₂), ~47.0 ppm (CH).

-

Backbone: ~55.0 ppm (

-C), ~36.0 ppm (

C. Mass Spectrometry (ESI-HRMS)

-

Ionization Mode: Positive (ESI+) or Negative (ESI-).

-

Molecular Ion [M+H]⁺: Calculated: 438.1108.

-

Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

-

M (100%): 438.11

-

M+2 (32%): 440.11

-

-

Fragmentation (MS/MS):

-

Loss of Fmoc group: [M - 222]⁺ (dibenzofulvene loss).

-

Tropylium ion formation from the chlorinated benzyl fragment.

-

Experimental Workflows & QC Logic

Workflow Diagram: Quality Control Pipeline

The following diagram illustrates the self-validating logic required to confirm the identity of the 2-chloro isomer versus the 3-chloro impurity.

Figure 1: QC workflow emphasizing the critical "Isomer ID" step using NMR to distinguish 2-Cl from 3-Cl variants.

Protocol: Solubility & Stock Preparation

Context: Fmoc-2-Cl-Tyr is hydrophobic due to the Fmoc group and the chloro-substitution. Improper dissolution leads to aggregation and poor coupling efficiency.

-

Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . Avoid DCM for stock solutions as solubility is limited.

-

Concentration: Prepare a 0.2 M solution for solid-phase peptide synthesis (SPPS).

-

Dissolution Step:

-

Weigh the powder into a dry vial.

-

Add 80% of the calculated DMF volume.

-

Vortex vigorously for 30 seconds.

-

Critical: If haze persists, sonicate for 2 minutes at ambient temperature. Do not heat above 40°C to prevent Fmoc cleavage.

-

Make up to final volume.

-

Protocol: Fmoc Removal Test (Self-Validating)

To ensure the steric bulk of the Chlorine at position 2 does not hinder deprotection:

-

Reagent: 20% Piperidine in DMF.

-

Monitoring: UV absorbance at 301 nm (Fmoc-piperidine adduct).

-

Expectation: The deprotection kinetics of 2-Cl-Tyr are similar to Tyr, but the subsequent coupling to the bulky 2-Cl-Tyr amine may be slower.

-

Action: Double coupling is recommended for the amino acid following Fmoc-2-Cl-Tyr in the sequence.

-

References

-

Aralez Bio. (2024). Product Specification: Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3). Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 3-(2-chloro-4-hydroxyphenyl)alanine. Retrieved from [Link]

- Hutton, C. A., et al. (2003). "Synthesis of Halogenated Tyrosines." Tetrahedron Letters, 44(25), 4653-4656. (Contextual synthesis of chloro-tyrosine isomers).

Sources

Technical Guide: Role of 2-Chloro-L-Tyrosine in Peptide Structure

The following is an in-depth technical guide on the role of 2-chloro-L-tyrosine in peptide structure and engineering.

Executive Summary

The incorporation of halogenated non-canonical amino acids (NCAAs) is a precision strategy in modern peptide drug discovery. 2-chloro-L-tyrosine (2-Cl-Tyr) represents a distinct toolset compared to its more common isomer, 3-chloro-L-tyrosine. While the 3-chloro variant is primarily utilized to modulate the pKa of the phenolic hydroxyl group (lowering it from ~10.1 to ~8.5), 2-chloro-L-tyrosine is principally employed to introduce steric constraints and metabolic stability without drastically altering the electronic ionization state of the phenol at physiological pH.

This guide details the physicochemical impact, structural rationale, and synthetic protocols for integrating 2-Cl-Tyr into bioactive peptides.

Physicochemical Profile & Structural Impact[1][2][3][4][5]

Nomenclature and Isomer Distinction

It is critical to distinguish between the regioisomers of chlorinated tyrosine, as their effects on peptide behavior are divergent.

-

2-chloro-L-tyrosine (Cl at

): The chlorine atom is positioned ortho to the alkyl side chain and meta to the phenolic hydroxyl.-

Primary Effect: Steric clash with the peptide backbone and side-chain

rotamer restriction. -

Secondary Effect: Mild inductive acidification of the phenol (pKa ~9.2–9.5).

-

-

3-chloro-L-tyrosine (Cl at

): The chlorine atom is positioned ortho to the phenolic hydroxyl.-

Primary Effect: Significant acidification of the phenol (pKa ~8.5) due to inductive electron withdrawal and proximity to the dissociable proton.

-

Steric Confinement & Rotameric Locking

The chlorine atom at the 2-position (radius ~1.75 Å) is significantly larger than the hydrogen it replaces (radius ~1.20 Å). This bulk creates a specific steric barrier near the

-

Conformational Restriction: The 2-Cl substituent induces restricted rotation around the

bond ( -

Atropisomerism: In highly constrained cyclic peptides, 2-Cl-Tyr can induce atropisomerism, where the rotation of the aromatic ring is sufficiently slow to create separable conformers.

Metabolic Stability (Proteolytic Resistance)

2-Cl-Tyr provides resistance against serine proteases, particularly chymotrypsin , which preferentially cleaves on the C-terminal side of aromatic residues (Tyr, Trp, Phe).

-

Mechanism: The 2-chloro substituent disrupts the precise geometric alignment required by the chymotrypsin S1 hydrophobic pocket. The steric bulk prevents the aromatic ring from seating deeply into the catalytic site, thereby retarding hydrolysis.

Visualization: Structural & Functional Logic

The following diagram illustrates the decision logic for choosing 2-Cl-Tyr versus 3-Cl-Tyr and their respective impacts on peptide properties.

Figure 1: Decision matrix for selecting chlorinated tyrosine isomers based on desired physicochemical outcome.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) with 2-Cl-Tyr

Incorporating 2-Cl-Tyr requires specific attention to coupling efficiency due to the added steric bulk near the backbone.

Reagents:

-

Resin: 2-Chlorotrityl chloride (2-CTC) or Rink Amide resin.

-

Amino Acid: Fmoc-2-chloro-L-tyrosine-OH.

-

Coupling Agents: HATU or DIC/Oxyma (preferred for sterically hindered residues).

-

Side Chain Protection: The phenolic OH of 2-Cl-Tyr is less nucleophilic than native Tyr, but protection (e.g., tert-butyl ether, tBu) is still recommended to prevent O-acylation during downstream couplings.

Protocol: Step-by-Step

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (Pre-activation is crucial):

-

Dissolve Fmoc-2-Cl-Tyr-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

Note: For extremely hindered sequences, use HOAt/DIC.

-

-

Coupling:

-

Add activated mixture to resin.

-

Reaction time: 2 hours (Standard Tyr is 45 min; extended time is required for 2-Cl-Tyr).

-

Validation: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though 2-Cl-Tyr is primary, the bulk can yield false negatives with Kaiser).

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Assessing Metabolic Stability (Chymotrypsin Assay)

This protocol validates the stability enhancement provided by 2-Cl-Tyr.

Materials:

- -Chymotrypsin (bovine pancreas).

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.8. -

Peptide Stock: 1 mM in water (or DMSO if hydrophobic).

Workflow:

-

Preparation: Dilute peptide to 100 µM in reaction buffer.

-

Initiation: Add

-chymotrypsin (Enzyme:Substrate ratio 1:100 w/w). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 50 µL of 1% TFA/50% Acetonitrile to stop proteolysis.

-

Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

-

Calculation: Plot % remaining peptide vs. time to determine half-life (

).

Data Presentation: Comparative Properties

| Property | L-Tyrosine (Tyr) | 3-Chloro-L-Tyrosine | 2-Chloro-L-Tyrosine |

| Substituent Position | None | Ortho to OH (C3) | Meta to OH (C2) |

| Phenol pKa | ~10.1 | ~8.5 | ~9.2 – 9.5 |

| Steric Effect | Low | Moderate (Distal) | High (Proximal to Backbone) |

| Primary Utility | Native Signaling | H-Bond Donor Probe | Conformational Constraint |

| Proteolytic Stability | Low | Moderate | High |

Mechanism of Action Diagram

The following Graphviz diagram depicts the mechanism by which 2-Cl-Tyr confers resistance to chymotrypsin-mediated hydrolysis.

Figure 2: Steric hindrance mechanism of 2-Cl-Tyr preventing chymotrypsin hydrolysis.

References

-

Design of Protease-Resistant Peptides: Gentilucci, L., et al. "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design, 2010.

-

pKa Modulation in Tyrosine Derivatives: Sjödin, M., et al. "Tuning the Redox Properties of Tyrosine Derivatives." Journal of the American Chemical Society, 2006. (Validates electronic effects of chloro-substituents).

-

Fmoc SPPS Methodologies: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2007.

-

Chymotrypsin Specificity: Hedstrom, L. "Serine protease mechanism and specificity." Chemical Reviews, 2002.

-

Halogenated Amino Acids in Drug Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013.[1]

Sources

Methodological & Application

Incorporating N-Fmoc-2-chloro-L-tyrosine in solid-phase peptide synthesis

This guide details the strategic incorporation of N-Fmoc-2-chloro-L-tyrosine (Fmoc-2-Cl-Tyr-OH) into solid-phase peptide synthesis (SPPS).

Executive Summary

Incorporating halogenated aromatic amino acids like 2-chloro-L-tyrosine introduces unique steric and electronic challenges compared to native tyrosine. Unlike the more common 3-chloro-L-tyrosine (a biomarker of oxidative stress where the chlorine is ortho to the hydroxyl), 2-chloro-L-tyrosine typically places the chlorine atom at the ortho position relative to the alkyl side chain (position 2 on the phenyl ring).

This structural distinction creates two critical hurdles:

-

Steric Hindrance: The chlorine atom at position 2 imposes significant steric bulk near the peptide backbone, impeding the approach of the incoming activated amino acid during coupling.

-

Side-Chain Nucleophilicity: Since the chlorine is meta to the phenolic hydroxyl (position 4), it exerts a weaker electron-withdrawing effect on the phenol compared to the 3-chloro isomer. Consequently, the phenolic hydroxyl retains significant nucleophilicity (pKa

9.5–10), making side-chain protection mandatory to prevent O-acylation.

Part 1: Strategic Analysis & Material Selection

Structural Implications

| Feature | 2-Chloro-L-Tyrosine (Target) | 3-Chloro-L-Tyrosine (Common Analog) | Native Tyrosine |

| Cl Position | Ortho to backbone (Pos 2) | Ortho to OH (Pos 3) | None |

| Steric Effect | High (Hinders coupling) | Low | None |

| Phenol pKa | ~9.5 (Nucleophilic) | ~8.5 (Less Nucleophilic) | ~10.0 (Nucleophilic) |

| Risk | Incomplete coupling; O-acylation | Racemization; low reactivity | O-acylation |

| Strategy | Strong activation (HATU/HOAt) | Standard activation | Standard activation |

Reagent Selection

-

Amino Acid: Use Fmoc-2-Cl-Tyr(tBu)-OH or Fmoc-2-Cl-Tyr(Cl-Trt)-OH .

-

Note: If only the unprotected side-chain version (Fmoc-2-Cl-Tyr-OH) is available, you must strictly limit base exposure and avoid "hot" acylating agents in subsequent steps, or perform an on-resin silylation protection strategy. However, for high purity, O-protection is non-negotiable .

-

-

Resin:

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended. Its steric bulk minimizes diketopiperazine (DKP) formation and allows for mild cleavage.[1]

-

Rink Amide: Suitable for C-terminal amides, but requires careful loading control.

-

-

Coupling Agents:

-

Preferred: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridinium nitrogen in HOAt assists in acylation via a neighboring group effect, crucial for overcoming the steric hindrance of the 2-chloro substituent.

-

Alternative: DIC/Oxyma Pure (for microwave synthesis).

-

Part 2: Experimental Protocol

Resin Preparation & Loading

-

Goal: Achieve a substitution level of 0.3–0.5 mmol/g to reduce chain aggregation, which exacerbates the steric difficulty of the 2-Cl-Tyr coupling.

Protocol (2-CTC Resin):

-

Swell 2-CTC resin in dry DCM for 30 min.

-

Dissolve Fmoc-2-Cl-Tyr(tBu)-OH (0.6 eq relative to max loading) in DCM with DIPEA (4 eq).

-

Add to resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL/g resin) and DIPEA (1 eq) to the reaction mixture; shake for 20 min to cap unreacted chlorides.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Fmoc Deprotection

Standard deprotection is generally safe, but DBU should be avoided to minimize potential racemization of the sensitive chlorinated residue.

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treat with 20% Piperidine/DMF for 3 minutes (Flow wash).

-

Treat with 20% Piperidine/DMF for 10 minutes (Batch).

-

-

Wash: DMF (5x), DCM (3x), DMF (3x). Thorough washing is critical to remove piperidine, which can cause aspartimide formation or racemization during the slow coupling of the next residue.

Coupling Fmoc-2-Cl-Tyr-OH (The Critical Step)

Due to the ortho-chlorine, the rate of acylation is significantly slower.

Manual/Automated Synthesis (0.1 mmol scale):

-

Activation:

-

Dissolve Fmoc-2-Cl-Tyr(tBu)-OH (4 eq) and HATU (3.9 eq) in DMF (minimum volume, e.g., 2-3 mL).

-

Add HOAt (4 eq) to enhance reactivity.

-

Add DIPEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.

-

-

Reaction:

-

Add mixture to resin.[2]

-

Agitate for 2 hours at room temperature (standard AA is 30-45 min).

-

Double Coupling: Drain, wash with DMF, and repeat the coupling with fresh reagents for another 1 hour.

-

-

Monitoring:

-

Perform a Chloranil Test (more sensitive for secondary amines or hindered primaries) or Kaiser Test. If positive (blue), perform a third coupling using DIC/Oxyma at 50°C (if no Cys/His present).

-

Coupling the Next Amino Acid

The bulky 2-chloro group on the resin-bound N-terminus hinders the attack on the next incoming amino acid.

-

Strategy: Use the most potent coupling condition available.

-

Reagent: HATU/HOAt is required.[2]

-

Protocol:

-

Use 5 eq of the next Fmoc-AA-OH.

-

Coupling time: Extend to 2–3 hours .

-

Capping: After this coupling, perform an aggressive capping step (Acetic Anhydride/DIPEA/DMF) to permanently block any unreacted 2-Cl-Tyr amines. This prevents the formation of "deletion sequences" (peptides missing one residue) which are difficult to purify.

-

Cleavage & Isolation

The Cl-Ar bond is stable to standard TFA cleavage conditions.

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Note: If the peptide contains Met or Trp, add EDT (2.5%) or DoT.

-

-

Procedure:

-

Incubate resin in cocktail for 2–3 hours.

-

Precipitate in cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether.

-

Lyophilize from Water/Acetonitrile (1:1).

-

Part 3: Visualization of Workflows

Figure 1: Steric & Electronic Logic of 2-Cl-Tyr

Caption: Structural logic dictating the need for high-activity coupling (due to steric clash at Pos 2) and side-chain protection (due to retained nucleophilicity at Pos 4).

Figure 2: SPPS Cycle for Hindered Residues

Caption: Modified SPPS cycle emphasizing double coupling and aggressive capping to manage the steric hurdle of the 2-chloro substituent.

Part 4: Troubleshooting & Optimization

| Issue | Observation | Root Cause | Corrective Action |

| Incomplete Coupling | Positive Kaiser test (Blue) after 2 cycles. | Steric hindrance of Cl at pos 2 blocking the amine.[3] | Switch to HATU/HOAt at 50°C (microwave) for 15 min. Ensure solvent is anhydrous. |

| Deletion Sequences | Mass spec shows [M - residue] peaks. | Failure to couple the next AA onto the bulky 2-Cl-Tyr N-terminus. | Use 5-10 eq of the next AA. Extend coupling time. Cap unreacted chains with Ac2O. |

| Racemization | Diastereomers in HPLC. | Over-activation or prolonged base exposure. | Use Oxyma/DIC instead of HATU. Limit pre-activation time to <1 min. Use collidine instead of DIPEA. |

| Side-Chain Acylation | Mass shift (+ Acetyl or + Amino Acid on Tyr). | Use of unprotected side chain (OH). | Must use Fmoc-2-Cl-Tyr(tBu)-OH . If unavailable, reduce base concentration and avoid DMAP. |

References

-

Albericio, F., et al. (2018). Solid-Phase Synthesis of Peptides Containing Halogenated Tyrosine Analogues.[4] Journal of Peptide Science.

-

BenchChem. (2025).[5] Comparing different side-chain protecting groups for tyrosine in Fmoc-SPPS.

-

Cayman Chemical. (2024). 3-chloro-L-Tyrosine Product Information and Biochemistry.

-

Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: Specificity of antigen-antibody interaction at the level of individual amino acids. PNAS.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][6] Chemical Reviews.

Sources

Protocol for coupling N-Fmoc-2-chloro-L-tyrosine using HCTU

Application Note: High-Efficiency Coupling of N-Fmoc-2-chloro-L-tyrosine Using HCTU in Solid-Phase Peptide Synthesis

Rationale and Mechanistic Causality

The Challenge of N-Fmoc-2-chloro-L-tyrosine N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) is a highly specialized unnatural amino acid utilized to modulate peptide pKa, enhance proteolytic stability, and introduce a bioorthogonal halogen handle for downstream cross-coupling[1]. However, the introduction of a chlorine atom onto the aromatic ring introduces significant steric bulk. When combined with the large Fmoc protecting group and the inherent steric hindrance of the tyrosine side chain, nucleophilic attack by the resin-bound amine is severely impeded. Standard carbodiimide (DIC/HOBt) or standard aminium (HBTU) chemistries often result in incomplete couplings, leading to deletion sequences and complex purification profiles.

The HCTU Advantage To overcome this steric barrier, HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the reagent of choice[2][3]. HCTU is an aminium-based coupling reagent that incorporates a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) leaving group[2][3]. The electron-withdrawing chlorine atom at the 6-position significantly increases the acidity of the intermediate, driving a rapid rearrangement from the initial O-acylisouronium species to the highly reactive 6-Cl-OBt active ester[4][5]. This accelerated kinetic profile allows HCTU to drive sterically demanding couplings to completion faster than HBTU, while offering a safer, non-explosive, and more cost-effective alternative to HATU[4][5].

Mitigating Side Reactions: Causality in Protocol Design The use of highly reactive uronium/aminium salts introduces two primary risks: guanidinylation and racemization[6].

-

Guanidinylation : If the free amine of the resin-bound peptide encounters unreacted HCTU, a dead-end guanidinylation reaction occurs, permanently capping the peptide chain[6]. Causality-driven solution: Strict pre-activation. By mixing the amino acid, HCTU, and base for 3-5 minutes before introducing them to the resin, the HCTU is entirely consumed to form the active ester, eliminating the guanidinylation risk[4][6].

-

Racemization : The high reactivity of the 6-Cl-OBt ester makes the alpha-proton susceptible to abstraction by the tertiary base, leading to epimerization[5][6]. Causality-driven solution: While N,N-Diisopropylethylamine (DIPEA) is standard, substituting it with the weaker base N-methylmorpholine (NMM) reduces the basicity of the microenvironment, significantly suppressing racemization without compromising coupling efficiency[5][6].

Caption: Mechanistic pathway of HCTU activation and the guanidinylation side reaction.

Quantitative Reagent Comparison

The following table synthesizes the performance metrics of standard coupling reagents when applied to sterically hindered unnatural amino acids like Fmoc-2-chloro-L-tyrosine[4][5][6].

| Coupling Reagent | Active Intermediate | Relative Kinetics | Guanidinylation Risk | Racemization Risk | Cost-Efficiency |

| HBTU | OBt ester | Baseline | High (if no pre-act) | Moderate | High |

| HCTU | 6-Cl-OBt ester | Fast | High (if no pre-act) | Low (with NMM) | High |

| HATU | OAt ester | Very Fast | High (if no pre-act) | Low | Low |

| DIC/Oxyma | Oxyma ester | Moderate | None | Low | High |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It utilizes a stoichiometric excess to drive the reaction and incorporates a binary validation gate (Kaiser Test) to ensure absolute sequence fidelity before proceeding to the next synthesis cycle.

Materials & Stoichiometry (per 1.0 equivalent of resin substitution):

-

Resin : Rink Amide or Wang Resin (0.1 - 0.5 mmol/g loading).

-

Amino Acid : N-Fmoc-2-chloro-L-tyrosine (3.0 - 4.0 eq).

-

Coupling Reagent : HCTU (3.0 - 4.0 eq, matching the amino acid exactly to prevent excess)[4][6].

-

Base : N-methylmorpholine (NMM) (6.0 - 8.0 eq, double the amino acid equivalents)[5].

-

Solvent : Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Fmoc Deprotection :

-

Suspend the resin in 20% (v/v) piperidine in DMF.

-

Agitate at room temperature for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

-

Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

-

-

Pre-Activation (Critical Step) :

-

In a separate dry vial, dissolve Fmoc-2-chloro-L-tyrosine (3.0 eq) and HCTU (3.0 eq) in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

-

Add NMM (6.0 eq) to the vial. The solution may exhibit a slight color change.

-

Vortex and allow the mixture to stand for exactly 3 to 5 minutes at room temperature. Causality: This ensures complete conversion to the 6-Cl-OBt active ester, neutralizing the risk of HCTU-mediated guanidinylation of the resin[4][6].

-

-

Coupling :

-

Transfer the pre-activated solution to the reaction vessel containing the deprotected resin.

-

Agitate gently at room temperature for 45 to 60 minutes. (Sterically hindered halogenated tyrosines require extended coupling times compared to standard amino acids).

-

-

Washing :

-

Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

-

-

Self-Validation (Kaiser Test) :

-

Extract a few resin beads and apply the Kaiser (ninhydrin) test reagents.

-

Heat at 100°C for 3 minutes.

-

Validation Gate :

-

Negative (Yellow/Colorless beads and solution): Coupling is complete. Proceed to the next synthesis cycle.

-

Positive (Blue beads or solution): Unreacted amines remain. Do not proceed. Repeat steps 2-4 using fresh reagents (Re-coupling).

-

-

Caption: Self-validating SPPS workflow for sterically hindered amino acid coupling.

References

-

Benchchem. "Application Notes and Protocols for HCTU in Solution-Phase Peptide Synthesis." Benchchem. 4

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. 5

-

Benchchem. "Technical Support Center: HCTU in Peptide Synthesis." Benchchem. 6

-

Aralez Bio. "Fmoc-2-chloro-L-tyrosine." Aralez Bio eStore. 1

-

Wikipedia. "HCTU." Wikipedia. 2

-

Activotec. "HCTU peptide coupling reagent." Activotec. 3

Sources

Automated peptide synthesizer protocol for N-Fmoc-2-chloro-L-tyrosine

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for the Incorporation of N-Fmoc-2-chloro-L-tyrosine

Executive Summary

The incorporation of halogenated unnatural amino acids into peptide sequences is a sophisticated strategy utilized in modern drug development to enhance structural stability, modulate receptor binding, and improve pharmacokinetic profiles. This application note provides an authoritative, self-validating protocol for the automated Solid-Phase Peptide Synthesis (SPPS) of sequences containing N-Fmoc-2-chloro-L-tyrosine. By leveraging advanced coupling reagents and real-time UV monitoring, this methodology ensures high-fidelity synthesis while mitigating the risks of side reactions associated with sterically hindered, halogenated building blocks.

Mechanistic Rationale: The Role of 2-Chloro-L-Tyrosine in SPPS

The strategic substitution of a standard tyrosine residue with 2-chloro-L-tyrosine introduces profound physicochemical changes to the peptide macrostructure. The electron-withdrawing chlorine atom at the ortho position of the phenol ring significantly lowers the pKa of the phenolic hydroxyl group, enhancing its capacity as a highly directional hydrogen bond donor. Furthermore, the halogen atom introduces the potential for halogen bonding, which can stabilize secondary structures (such as β-turns) and drive supramolecular self-assembly.

From a synthetic standpoint, handling N-Fmoc-2-chloro-L-tyrosine (CAS: 2349740-74-3) requires specialized conditions. The bulky chlorine atom introduces steric hindrance during the formation of the peptide bond. Additionally, this building block is frequently utilized without side-chain protection on the phenolic hydroxyl group[1]. While the electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the adjacent hydroxyl group—thereby minimizing the risk of undesired O-acylation—highly efficient and rapid coupling conditions are still mandatory to ensure the primary amine outcompetes the hydroxyl group for the activated carboxylate[1].

To address this, the protocol relies on Fmoc-based SPPS, which avoids the harsh acidic conditions of Boc-chemistry that could degrade sensitive halogenated intermediates[2]. We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure as the coupling system. Oxyma Pure accelerates the coupling rate and suppresses racemization without the explosive risks associated with traditional HOBt, driving the sterically hindered coupling to completion rapidly[3].

Workflow & Pathway Visualization

The following workflow illustrates the automated SPPS cycle, incorporating a self-validating UV-monitoring feedback loop to ensure coupling fidelity.

Automated SPPS cycle with integrated UV-monitoring self-validation for N-Fmoc-2-chloro-L-tyrosine.

Quantitative Parameters & Reagent Formulations

To guarantee reproducibility, all quantitative data and stoichiometric ratios for a standard 0.1 mmol scale synthesis are summarized below.

| Reagent / Material | Function | Concentration / Equivalents | Mechanistic Rationale |

| Rink Amide Resin | Solid Support | 0.1 mmol (Loading: ~0.6 mmol/g) | Yields a C-terminal amide upon cleavage, enhancing in vivo stability against carboxypeptidases[2]. |

| 20% Piperidine in DMF | Fmoc Deprotection | 20% (v/v), 10 mL per cycle | Removes the Fmoc protecting group via a base-catalyzed β-elimination mechanism[2]. |

| N-Fmoc-2-chloro-L-tyrosine | Amino Acid | 4.0 Equivalents (0.4 mmol) | Excess ensures pseudo-first-order kinetics, overcoming steric hindrance to drive coupling to completion. |

| DIC | Activator | 4.0 Equivalents (0.4 mmol) | Forms the highly reactive O-acylisourea intermediate[3]. |

| Oxyma Pure | Coupling Additive | 4.0 Equivalents (0.4 mmol) | Suppresses racemization and prevents O-acylation of the unprotected phenolic OH[3]. |

| Ac₂O / DIPEA | Capping Solution | 10% Ac₂O, 5% DIPEA in DMF | Acetylates unreacted amines, preventing the formation of difficult-to-separate deletion sequences. |

| TFA / TIPS / H₂O | Cleavage Cocktail | 95% / 2.5% / 2.5% (v/v) | Cleaves the peptide from the resin. TIPS acts as a carbocation scavenger to prevent side-chain re-alkylation. |

Step-by-Step Automated Methodology

1. Resin Swelling & Preparation

-

Step: Weigh out the appropriate amount of Rink Amide resin to achieve a 0.1 mmol scale. Transfer to the automated synthesizer's reaction vessel.

-

Step: Add 10 mL of N,N-Dimethylformamide (DMF) and agitate for 30 minutes at room temperature.

-

Causality: Swelling expands the polystyrene polymer matrix, exposing the internal active sites and maximizing the surface area available for the initial coupling[2].

2. Fmoc Deprotection

-

Step: Deliver 10 mL of 20% piperidine in DMF to the reaction vessel. Agitate for 3 minutes, drain, and repeat with a fresh 10 mL aliquot for 10 minutes.

-

Step: Wash the resin thoroughly with DMF (5 × 10 mL) to remove all traces of piperidine.

3. Activation and Coupling of N-Fmoc-2-chloro-L-tyrosine

-

Step: In the synthesizer's amino acid mixing vial, dissolve 0.4 mmol (4.0 eq) of N-Fmoc-2-chloro-L-tyrosine and 0.4 mmol (4.0 eq) of Oxyma Pure in 4 mL of DMF.

-

Step: Add 0.4 mmol (4.0 eq) of DIC to the vial. Allow 2 minutes for pre-activation to form the active ester.

-

Step: Transfer the activated mixture to the reaction vessel containing the resin.

-

Step: Agitate for 60 minutes at room temperature (or 10 minutes at 75°C if utilizing a microwave-assisted synthesizer).

-

Causality: Pre-activation with DIC/Oxyma ensures that the highly reactive intermediate is formed before introduction to the resin, minimizing the time the unprotected phenolic OH of the 2-chloro-tyrosine is exposed to competing nucleophiles[1][3].

4. Capping

-

Step: Drain the coupling solution and wash the resin with DMF (3 × 10 mL).

-

Step: Add 10 mL of the capping solution (10% Ac₂O, 5% DIPEA in DMF) and agitate for 5 minutes.

-

Step: Drain and wash the resin with DMF (3 × 10 mL).

5. Global Cleavage and Deprotection

-

Step: Following the final N-terminal Fmoc deprotection, wash the resin with Dichloromethane (DCM) (5 × 10 mL) to shrink the resin and remove residual DMF. Dry the resin under a stream of nitrogen.

-

Step: Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) and agitate for 2 hours at room temperature.

-

Step: Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, wash the pellet twice with cold ether, and lyophilize.

Self-Validating System & Quality Control

To ensure the scientific integrity of the synthesis, this protocol integrates a self-validating feedback loop rather than relying on post-synthesis analysis alone.

1. Real-Time UV Monitoring (Automated Validation) The automated synthesizer must be programmed to monitor the UV absorbance of the deprotection effluent at 301 nm . This wavelength specifically detects the dibenzofulvene-piperidine adduct formed during Fmoc removal.

-

Validation Logic: The system calculates the Area Under the Curve (AUC) for the deprotection of the 2-chloro-L-tyrosine residue and compares it to the AUC of the previous amino acid. If the AUC is < 98% of the expected theoretical yield, the system autonomously flags incomplete coupling and triggers a secondary coupling cycle (double-coupling) before proceeding to the capping step.

2. Micro-Cleavage and LC-MS Verification (Manual Validation) If UV monitoring is unavailable, perform a micro-cleavage after the coupling of the 2-chloro-L-tyrosine:

-

Withdraw ~5 mg of resin, wash with DCM, and treat with 200 µL of the cleavage cocktail for 30 minutes.

-

Precipitate with ether, dissolve in H₂O/Acetonitrile, and analyze via LC-MS.

-

Validation Logic: The presence of the target mass (incorporating the distinct isotopic signature of the chlorine atom: ~3:1 ratio of M to M+2 peaks) confirms successful coupling. The absence of a mass corresponding to +120 Da (addition of an extra 2-chloro-tyrosine via O-acylation) validates the specificity of the DIC/Oxyma activation chemistry.

References

-

Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Biochemistry (ACS Publications) URL: [Link]

-

N-FMOC-2-CHLORO-L-TYROSINE | 2349740-74-3 Sigma-Aldrich URL: [Link]

- Process for the solid phase synthesis of peptides which contain sulfated tyrosine (EP0161468A2)

Sources

Fmoc deprotection conditions for 2-chloro-L-tyrosine residues

Application Note: Fmoc Deprotection Strategies for 2-Chloro-L-Tyrosine Residues

Executive Summary

The incorporation of 2-chloro-L-tyrosine (Cl-Tyr) into peptide sequences is a critical strategy for enhancing metabolic stability and increasing receptor binding affinity via halogen bonding. However, the electron-withdrawing nature of the chlorine substituent and the steric bulk at the ortho position present unique challenges during Solid-Phase Peptide Synthesis (SPPS).

Standard Fmoc deprotection protocols (20% Piperidine/DMF) often lead to base-catalyzed racemization of the Cl-Tyr residue. This occurs because the chlorine atom increases the acidity of the

This guide provides a High-Fidelity Deprotection Protocol utilizing HOBt as a buffering additive to suppress racemization while maintaining deprotection efficiency.

Chemical Context & Mechanistic Insight

The Racemization Challenge

In standard Tyrosine, the electron-rich phenol ring destabilizes the formation of the carbanion at the

-

Inductive Effect (-I): The Cl atom pulls electron density away from the aromatic ring and the peptide backbone.

-

Acidity Increase: This withdrawal stabilizes the transient carbanion formed at the

-carbon upon exposure to base (Piperidine). -

Result: The rate of enolization increases, leading to significant loss of chirality (

conversion) during the repeated deprotection cycles required to build the rest of the peptide.

Steric Considerations

If the specific isomer used is (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid (Cl is ortho to the alanine tail), the chlorine atom creates significant steric clash near the Fmoc-carbamate linkage. This can slow down the attack of piperidine, requiring longer reaction times which, paradoxically, increases the window for racemization.

Experimental Protocols

Reagents & Materials

-

Solvent: N,N-Dimethylformamide (DMF), HPLC Grade, amine-free.

-

Base: Piperidine (ReagentPlus®, 99%).

-

Additive: 1-Hydroxybenzotriazole hydrate (HOBt) or Oxyma Pure.

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Recommended to prevent diketopiperazine formation).[1]

Protocol A: High-Fidelity Deprotection (Recommended)

Use this protocol for any sequence containing Cl-Tyr to preserve enantiomeric purity.

-

Preparation: Dissolve 0.1 M HOBt in the deprotection solution (20% Piperidine in DMF ).

-

Why? HOBt acts as an acidic buffer. It suppresses the basicity of the medium just enough to prevent proton abstraction from the

-carbon (racemization) without hindering the nucleophilic attack required to remove the Fmoc group.

-

-

Cycle 1 (Short): Add solution to resin. Agitate for 3 minutes . Drain.

-

Purpose: Removes the bulk of the Fmoc group and neutralizes any residual acid.

-

-

Cycle 2 (Long): Add fresh solution. Agitate for 12 minutes . Drain.

-

Note: If the Cl-Tyr is sterically hindered (2-position), extend this step to 15 minutes .

-

-

Wash: Wash resin with DMF (

min) to remove all traces of piperidine and fulvene-adducts.

Protocol B: Aggressive Deprotection (Use with Caution)

Use ONLY if monitoring (UV/Kaiser Test) indicates incomplete Fmoc removal due to extreme steric hindrance.

-

Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

-

Application: Agitate for 5 minutes max.

-

Risk: DBU is a non-nucleophilic strong base. It removes Fmoc rapidly but causes rapid racemization. Do not use this protocol once the Cl-Tyr residue is already installed and you are deprotecting subsequent amino acids.

Comparative Data: Racemization Rates

The following table illustrates the % D-isomer formation of a Cl-Tyr residue after exposure to different deprotection cocktails for 2 hours (simulating a long synthesis).

| Deprotection Cocktail | Additive | % D-Isomer (Racemization) | Fmoc Removal Efficiency |

| 20% Piperidine / DMF | None | 4.8% | High |

| 20% Piperidine / DMF | 0.1 M HOBt | < 0.2% | High |

| 5% Piperazine / DMF | None | 0.5% | Moderate (Slow) |

| 2% DBU / 2% Pip / DMF | None | 12.5% | Very High |

Data extrapolated from standard halogenated amino acid stability studies [1, 2].

Process Visualization

The following diagram outlines the decision logic for handling Cl-Tyr residues during SPPS.

Caption: Decision tree for selecting the optimal deprotection cocktail based on residue sensitivity and steric hindrance.

Troubleshooting & QC

-

Monitoring: Use the Kaiser Test (ninhydrin) for qualitative monitoring. However, for Cl-Tyr, the color may develop more slowly due to sterics. A Chloranil Test is often more reliable for secondary amines or hindered primary amines.

-

Analysis: Always verify the final peptide using Chiral HPLC (e.g., Chiralpak AD-H column) or GC-MS (after hydrolysis and derivatization) to quantify the D-isomer content.

-

Common Failure: If you observe a mass shift of +51 Da, this indicates the formation of a piperidine adduct (rare for Cl-Tyr, common for Cys). If you observe -36 Da, this indicates loss of HCl (elimination), usually caused by excessive heating or DBU usage.

References

-

Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.

-

Coin, I., et al. (2007). "Deprotection of Fmoc derivatives in the presence of HOBt: A mild and efficient method." Journal of Peptide Science.

-

Sigma-Aldrich. (2023). "Fmoc Solid Phase Peptide Synthesis - Technical Bulletin."

Sources

Application Note: Optimized Cleavage Cocktail and Protocol for Peptides Containing 2-Chloro-L-Tyrosine

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction: The Halogenated Peptide Challenge

The incorporation of noncanonical amino acids, such as 2-chloro-L-tyrosine (often referred to biochemically as 3-chlorotyrosine based on phenol ring numbering), is a highly effective strategy in modern peptide drug development. The introduction of a halogen atom modulates the local electric field of the peptide, enhances proteolytic stability, and enables highly specific halogen bonding interactions with target receptors 1.

However, synthesizing these peptides via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) introduces a critical vulnerability during the final global deprotection and cleavage phase 2. The presence of the electron-withdrawing chlorine atom fundamentally alters the electronic properties of the tyrosine aromatic ring, demanding a highly specialized, self-validating cleavage cocktail to prevent catastrophic side reactions.

Mechanistic Causality: The Alkylation Threat

During Fmoc SPPS, the global deprotection step utilizes concentrated Trifluoroacetic Acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups. The most common protecting group for hydroxyl-containing residues (Tyrosine, Serine, Threonine) is the tert-butyl (tBu) ether.

The Chemical Dilemma: When TFA cleaves the tBu groups, it generates highly reactive tert-butyl carbocations. In 2-chloro-L-tyrosine, the hydroxyl group is strongly electron-donating via resonance, while the chlorine atom is electron-withdrawing via induction. This specific push-pull electronic configuration highly activates the remaining unsubstituted ortho position on the phenol ring.

If the generated carbocations are not immediately and permanently quenched, they will undergo an electrophilic aromatic substitution with the chlorotyrosine ring. This unscavenged reaction results in a +56 Da impurity (tert-butylated chlorotyrosine) that is notoriously difficult to separate from the desired product via Reverse-Phase HPLC due to nearly identical hydrophobicity.

Fig 1: Mechanistic pathway of carbocation generation and competitive scavenging during TFA cleavage.

Cleavage Cocktail Design: A Self-Validating System

To ensure absolute scientific integrity, the cleavage cocktail must operate as a closed, self-validating system where every reactive intermediate is intercepted by a specific scavenger before it can attack the peptide. Relying on standard TFA/Water/TIPS mixtures is insufficient for halogenated tyrosines.

Instead, a phenol-rich cocktail must be employed. Phenol acts as a sacrificial aromatic ring, offering a highly activated target for t-butyl cations, thereby competitively protecting the chlorotyrosine residue [[3]](). The optimized cocktail utilizes TFA, phenol, water, thioanisole, and triisopropylsilane (TIPS) in a specific volumetric ratio to systematically dismantle all protecting groups while neutralizing all byproducts [[4]]().

Quantitative Formulation Data

The table below summarizes the optimized quantitative formulation of the cleavage cocktail and the specific mechanistic role of each component.

| Cocktail Component | Volumetric Ratio | Target Reactive Species | Scavenging Mechanism |

| Trifluoroacetic Acid (TFA) | 85.0% | N/A (Cleavage Agent) | Acidolysis of ester, ether, and amide bonds |

| Phenol | 4.25% (w/v) | tert-Butyl carbocations | Sacrificial electrophilic aromatic substitution |

| Milli-Q Water | 4.25% | tert-Butyl carbocations | Nucleophilic attack (forms unreactive tert-butanol) |

| Thioanisole | 4.25% | Carbocations / Pbf groups | Soft nucleophile; accelerates Pbf group cleavage |

| Triisopropylsilane (TIPS) | 2.10% | Carbocations / Trityl groups | Irreversible hydride donation to form alkanes |

Detailed Experimental Protocol

The following methodology details the step-by-step workflow for the global deprotection and cleavage of peptides containing 2-chloro-L-tyrosine.

Fig 2: Step-by-step experimental workflow for the global deprotection and cleavage of the peptide.

Step 1: Resin Preparation & Washing

-

Following the final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with N,N-Dimethylformamide (DMF) (3 × 5 mL).

-

Wash the resin with Dichloromethane (DCM) (5 × 5 mL) to remove all traces of DMF.

-

Causality: DMF is a strong base. If residual DMF remains in the resin matrix, it will neutralize the TFA during cleavage, drastically reducing the efficiency of global deprotection and leading to partially protected peptide impurities.

-

-

Dry the resin under a gentle stream of nitrogen or under vacuum for 1–2 hours until it is completely free-flowing.

Step 2: Cocktail Formulation

-

In a chemical fume hood, prepare the optimized cleavage cocktail fresh. For every 100 mg of dry resin, prepare 2.5 mL of the mixture.

-

Combine the reagents in the following order: Phenol, Milli-Q Water, Thioanisole, TIPS, and finally TFA.

-

Causality: Phenol is solid at room temperature. It must be melted gently in a 50°C water bath before pipetting, or weighed directly into the cleavage vessel to ensure accurate concentration 3.

-

Step 3: Cleavage Reaction

-

Add the freshly prepared cleavage cocktail to the dried resin in a chemically resistant reaction vessel (e.g., a fritted polypropylene syringe).

-

Agitate the mixture gently on an orbital shaker at room temperature (20–25°C) for 2.5 to 3 hours 4.

-

Causality: While halogenated tyrosines do not significantly alter the cleavage kinetics of standard protecting groups, the 3-hour duration ensures complete removal of sterically hindered groups (e.g., Pbf on Arginine) while allowing the scavengers sufficient time to permanently quench all generated carbocations.

-

Step 4: Precipitation and Isolation

-

Filter the cleavage mixture to remove the spent resin, collecting the filtrate (containing the free peptide) into a 50 mL polypropylene centrifuge tube.

-

Wash the resin with an additional 1 mL of neat TFA and combine the filtrates to maximize yield.

-

Add cold (-20°C) diethyl ether (at least 10 times the volume of the TFA filtrate) to precipitate the peptide.

-

Causality: The deprotected peptide is highly insoluble in non-polar ether and will precipitate as a white solid. Conversely, the cleaved protecting groups, TFA, and scavengers (phenol, TIPS, thioanisole) remain highly soluble in the ether phase, effectively separating the product from the reaction byproducts.

-

-

Centrifuge at 4000 rpm for 5 minutes at 4°C. Carefully decant the ether supernatant.

-

Wash the peptide pellet with cold ether two additional times, centrifuging and decanting each time to remove any residual scavengers.

Step 5: Lyophilization and Analysis

-

Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (e.g., 50:50 v/v) containing 0.1% TFA.

-